4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-
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Overview
Description
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- typically involves the reaction of 4-bromoaniline with 2,5-dimethyl-1,3,4-thiadiazole-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant antimicrobial and antiproliferative activities.
Uniqueness
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- stands out due to its unique combination of biological activities and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and industrial purposes .
Properties
CAS No. |
650635-88-4 |
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Molecular Formula |
C15H11BrN2O2S |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
6-(4-bromoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11BrN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI Key |
NASRIIQVDICKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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